molecular formula C9H11IO B1626085 2-iodo-4-propan-2-ylphenol CAS No. 58456-88-5

2-iodo-4-propan-2-ylphenol

Cat. No.: B1626085
CAS No.: 58456-88-5
M. Wt: 262.09 g/mol
InChI Key: QRIAFNSSHHQLEI-UHFFFAOYSA-N
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Description

2-iodo-4-propan-2-ylphenol is an organic compound that belongs to the class of iodophenols It is characterized by the presence of an iodine atom and a propan-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-propan-2-ylphenol can be achieved through several methods. One common approach involves the iodination of 4-(propan-2-yl)phenol using iodine and an oxidizing agent such as sodium iodate. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-propan-2-ylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Coupling: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-iodo-4-propan-2-ylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-4-propan-2-ylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: Similar structure but lacks the propan-2-yl group.

    4-Iodophenol: Iodine atom positioned differently on the phenol ring.

    2-Bromophenol: Bromine atom instead of iodine.

Uniqueness

2-iodo-4-propan-2-ylphenol is unique due to the presence of both the iodine atom and the propan-2-yl group, which confer distinct chemical properties and reactivity compared to other iodophenols.

Properties

CAS No.

58456-88-5

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-4-propan-2-ylphenol

InChI

InChI=1S/C9H11IO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3

InChI Key

QRIAFNSSHHQLEI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)O)I

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(1-Methylethyl)phenol (27.2 g., 0.20 moles) is dissolved in acetic acid (100 ml.). Iodine monochloride (32.5 g., 0.20 mole) in acetic acid (50 ml.) is then added slowly. The dark mixture is refluxed for 6 hours, cooled and poured into cold water (1 l.) containing a little sodium bisulfite. The black oil that separates is extracted with ether and the extract is washed with water and saturated brine and dried over magnesium sulfate. The ether is evaporated and the residue is purified by distillation to obtain 2-iodo-4-(1-methylethyl)phenol (26 g.), b.p. 137°-140° C. (15 mm.).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-isopropylphenol (500 mg, 3.67 mmol), N-iodosuccinimide (838 mg, 3.72 mmol) and p-TsOH (70 mg, 0.37 mmol) in CH2Cl2 (25 mL) was stirred at room temperature overnight. The reaction mixture was diluted with CH2Cl2 and washed with water. The organic phase was dried and evaporated to give 820 mg of 2-iodo-4-isopropylphenol (85%). 1H NMR (400 MHz, CDCl3) δ ppm 1.22 (d, J=7.03 Hz, 6 H) 2.82 (spt, J=6.95, 6.65 Hz, 1 H) 6.92 (d, J=8.53 Hz, 1 H) 7.11 (dd, J=8.28, 2.01 Hz, 1 H) 7.50 (d, J=2.01 Hz, 1 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
838 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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